molecular formula C8H18NOP B2811633 (S)-Cyclopentyl(dimethylphosphoryl)methanamine CAS No. 2343963-93-7

(S)-Cyclopentyl(dimethylphosphoryl)methanamine

Cat. No.: B2811633
CAS No.: 2343963-93-7
M. Wt: 175.212
InChI Key: DRUAKFPOEAZAQK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclopentyl(dimethylphosphoryl)methanamine is an organic compound characterized by the presence of a cyclopentyl group attached to a dimethylphosphoryl group and a methanamine moiety

Mechanism of Action

Target of Action

(S)-Cyclopentyl(dimethylphosphoryl)methanamine, also known as Methenamine, is primarily targeted towards the urinary tract. It acts as a urinary tract antiseptic and antibacterial drug . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine typically involves the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopentyl(dimethylphosphoryl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopentyl(dimethylphosphoryl)amine oxide.

    Reduction: Formation of cyclopentyl(dimethylphosphoryl)methane.

    Substitution: Formation of substituted cyclopentyl(dimethylphosphoryl)methanamine derivatives.

Scientific Research Applications

(S)-Cyclopentyl(dimethylphosphoryl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl(dimethylphosphoryl)methanamine: Lacks the (S)-stereoisomerism.

    Dimethylphosphoryl)methanamine: Lacks the cyclopentyl group.

    Cyclopentylamine: Lacks the dimethylphosphoryl group.

Uniqueness

(S)-Cyclopentyl(dimethylphosphoryl)methanamine is unique due to its specific stereochemistry and the presence of both cyclopentyl and dimethylphosphoryl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(S)-cyclopentyl(dimethylphosphoryl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP/c1-11(2,10)8(9)7-5-3-4-6-7/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAKFPOEAZAQK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@@H](C1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.